B1575242 MART-1(100-111)

MART-1(100-111)

Cat. No.: B1575242
Attention: For research use only. Not for human or veterinary use.
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Description

MART-1 (Melanoma Antigen Recognized by T-cells 1), also known as Melan-A, is a 118-amino acid transmembrane protein encoded on chromosome 9p24.1. It is predominantly expressed in melanocytes and melanoma cells, serving as a critical target for immunotherapy due to its immunogenicity . The peptide fragment MART-1(100-111) resides within the C-terminal region of the protein and has garnered attention for its role in MHC class II-restricted antigen presentation. Recent studies highlight its unique post-translational modification—phosphorylation—enabling its interaction with HLA-DR1 and subsequent activation of T-cell receptors (TCRs) . This phosphopeptide is implicated in autoimmune vitiligo and melanoma regression, distinguishing it from other MART-1 epitopes .

Properties

sequence

APPAYEKLpSAEQf

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

Melanoma antigen recognized by T-cells 1 (100-111);MART-1(100-111)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison

The table below contrasts MART-1(100-111) with structurally or functionally related peptides/proteins:

Feature MART-1(100-111) MART-1(27-35) gp100 (PMEL) Pmel17
Amino Acid Position 100-111 27-35 Varies (e.g., 209-217) Multiple regions
MHC Restriction Class II (HLA-DR1) Class I (HLA-A*0201) Class I and II N/A (structural protein)
Post-Translational Modification Phosphorylation None reported Glycosylation Proteolytic processing
Functional Role Phosphorylated antigen presentation CTL recognition Melanosome structure, antigen Melanosome organization
Associated Proteins HLA-DR1 TCR MART-1, Tyrosinase MART-1
Key Findings:

MART-1(100-111) vs. MART-1(27-35): MHC Restriction: MART-1(27-35) is a well-characterized MHC class I epitope recognized by cytotoxic T lymphocytes (CTLs), whereas MART-1(100-111) binds MHC class II (HLA-DR1) upon phosphorylation, activating helper T cells . Immunogenicity: While both epitopes are melanoma-associated, MART-1(27-35) induces stronger CTL responses in vitro, whereas MART-1(100-111) is linked to autoimmune vitiligo and long-term tumor regression in vivo .

MART-1(100-111) vs. gp100: Functional Overlap: Both are melanosomal proteins, but gp100 primarily contributes to melanosome structure, while MART-1(100-111) is involved in antigen presentation . Clinical Relevance: Antibodies against gp100 and MART-1 are biomarkers for melanoma-associated vitiligo, but only MART-1(100-111) phosphorylation correlates with HLA-DR1 binding and TCR activation .

MART-1(100-111) vs. Pmel17: Interaction: MART-1 forms stable complexes with Pmel17, a melanosome maturation protein. Localization: Both proteins localize to melanosomes, but Pmel17 is processed into fibrils critical for melanin deposition, while MART-1(100-111) is exported for immune recognition .

Mechanistic Insights

  • Phosphorylation as a Unique Feature: Phosphorylation of MART-1(100-111) creates a neo-epitope that enhances TCR affinity for HLA-DR1, bypassing thymic tolerance mechanisms. This modification is absent in other MART-1 fragments, such as MART-1(27-35) .

Clinical Implications

  • Therapeutic Potential: MART-1(100-111) phosphorylation may enhance adoptive T-cell therapies targeting MHC class II, unlike MHC class I-restricted peptides like MART-1(27-35) .
  • Diagnostic Utility: Antibodies against MART-1 are used to diagnose renal angiomyolipoma, but the phosphorylated form of MART-1(100-111) could improve specificity in melanoma monitoring .

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